molecular formula C24H25ClN6O2 B2684444 1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 923217-37-2

1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2684444
CAS No.: 923217-37-2
M. Wt: 464.95
InChI Key: CJGCLSNVMUZVOF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O2 and its molecular weight is 464.95. The purity is usually 95%.
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Scientific Research Applications

Neuroprotection and Parkinson's Disease

Compounds with intricate structures, similar to the one you mentioned, are often explored for their neuroprotective effects. For example, research on caffeine and related compounds, which share a purine core similar to the compound of interest, has shown potential in neuroprotection against Parkinson's disease. This research suggests that certain purine derivatives, through their interaction with adenosine receptors, can offer protective effects against neurodegenerative diseases (Chen et al., 2001).

Serotonergic System Investigation

Another area of interest involves studying the effects of compounds on the serotonergic system, which is crucial for mood regulation and psychiatric disorders. Compounds structurally related to the one you asked about have been used to investigate serotonin's role in anxiety and depression, providing valuable insights into the mechanisms underlying these conditions and potential therapeutic targets (Silverstone et al., 1994).

Environmental Health and Toxicology

The investigation into the environmental persistence and health effects of complex organic molecules, including how they interact with the endocrine system, represents a critical research domain. Studies have examined how exposure to various persistent organic pollutants (POPs), which may share physical or chemical properties with the compound , impacts human health, including developmental and reproductive effects (Mendez et al., 2010).

Drug Interactions and Pharmacodynamics

Understanding how complex molecules interact with other drugs and biological systems is essential for developing safe and effective therapeutics. Research into drug interactions, such as those involving bronchodilators in the treatment of respiratory diseases, provides insights into the pharmacodynamics and potential side effects of compounds (Meena, 2019).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-27-20-21(26-23(27)30-14-12-29(13-15-30)19-6-4-3-5-7-19)28(2)24(33)31(22(20)32)16-17-8-10-18(25)11-9-17/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGCLSNVMUZVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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